(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

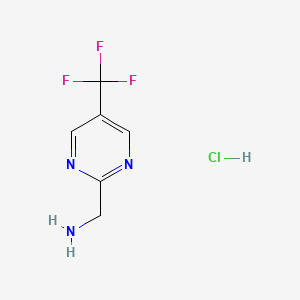

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic organic compounds containing nitrogen atoms within aromatic ring systems. The primary systematic name is this compound, which accurately describes the molecular architecture and functional group positioning. This nomenclature system clearly indicates the presence of a pyrimidine ring, which serves as the core heterocyclic structure, with specific substituent positioning that defines the compound's unique chemical properties.

The structural formula of this compound is represented by the molecular formula C₆H₇ClF₃N₃, indicating a relatively compact organic molecule with strategic placement of halogen atoms and nitrogen-containing functional groups. The molecular weight of this compound is precisely determined to be 213.59 grams per mole, reflecting the substantial contribution of the trifluoromethyl group to the overall molecular mass. The Simplified Molecular Input Line Entry System representation of this compound is documented as NCC1=NC=C(C(F)(F)F)C=N1.[H]Cl, which provides a linear notation that captures the complete structural information including the hydrochloride salt formation.

The pyrimidine ring system forms the central scaffold of this molecule, with nitrogen atoms positioned at the 1 and 3 positions of the six-membered aromatic ring. The trifluoromethyl group is specifically attached at the 5-position of the pyrimidine ring, while the methanamine group is connected at the 2-position through a methylene bridge. This particular arrangement of functional groups creates a molecule with distinctive electronic properties and potential biological activity, making it valuable for various research applications and synthetic chemistry endeavors.

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial suppliers utilize various alternative naming conventions to catalog and identify this compound, reflecting the diverse approaches to chemical nomenclature within the scientific community. These alternative names serve to accommodate different indexing systems, regional preferences, and historical naming practices that have evolved within chemical literature and commercial catalogs.

Among the documented alternative names, several variations emphasize different aspects of the molecular structure or utilize alternative formatting conventions. Commercial chemical suppliers frequently employ abbreviated forms or alternative positioning of descriptive elements within the compound name. The compound is also cataloged under various database-specific identifiers that facilitate cross-referencing between different chemical information systems and ensure comprehensive coverage across multiple platforms.

Database indexing systems often incorporate numerical codes and alphanumeric identifiers that serve as unique fingerprints for chemical compounds. These systems enable rapid identification and retrieval of compound information across vast chemical libraries and facilitate automated searching and matching processes. The alternative naming conventions also reflect evolving standards in chemical nomenclature and the ongoing efforts to harmonize naming practices across international boundaries and disciplinary specialties.

属性

IUPAC Name |

[5-(trifluoromethyl)pyrimidin-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3.ClH/c7-6(8,9)4-2-11-5(1-10)12-3-4;/h2-3H,1,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBVAZCBIRPYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780899-17-3 | |

| Record name | 1-[5-(trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The compound is typically prepared via nucleophilic substitution or reductive amination on appropriately functionalized pyrimidine derivatives bearing trifluoromethyl groups. The key steps involve:

- Introduction of the trifluoromethyl group on the pyrimidine ring.

- Functionalization at the 2-position of the pyrimidine ring to introduce a suitable leaving group or precursor functionality.

- Amination or reductive amination to install the methanamine moiety.

- Conversion to the hydrochloride salt form for stability and handling.

Specific Preparation Procedures

Amination via Reductive Amination of Pyrimidin-2-yl Aldehydes or Ketones

One approach involves reacting 5-(trifluoromethyl)pyridin-2-yl derivatives with amines under reductive conditions to yield the methanamine. For example:

- A solution of 5-(trifluoromethyl)-2-pyridylmethanamine in anhydrous tetrahydrofuran (THF) is cooled to 0°C under nitrogen.

- Triethylamine is added as a base, followed by ethyl 2-chloro-2-oxoacetate to form an intermediate.

- The reaction is stirred at room temperature for 16 hours.

- Workup involves partitioning between isopropyl acetate and saturated sodium bicarbonate, washing, drying, and concentration to yield ethyl 2-oxo-2-[[5-(trifluoromethyl)-2-pyridyl]methylamino]acetate with 77% yield.

- This intermediate can be further reduced or converted to the target amine hydrochloride salt.

Coupling Reactions Using HATU Activation

- The amine hydrochloride salt is reacted with carboxylic acids or acid derivatives in N,N-dimethylformamide (DMF) using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent.

- Triethylamine or N-ethyl-N-isopropylpropan-2-amine is used as a base.

- The mixture is stirred at room temperature for 2 to 16 hours.

- The product is isolated by precipitation or purified by preparative HPLC.

- This method yields high purity products and is suitable for preparing the hydrochloride salt form directly.

Cyanohydrin Reduction and Amination

- A method involving reduction of cyanohydrins using sodium cyanoborohydride in the presence of metal salts (FeSO4, Cu, Zn) as cyanide scavengers has been reported for preparing pyridin-2-yl-methylamine derivatives.

- This method can be adapted for trifluoromethyl-substituted pyrimidines to obtain the methanamine.

- The use of metal salts improves safety and yield by scavenging toxic cyanide ions.

Reaction Conditions and Yields Summary

Analytical and Purification Techniques

- Reaction monitoring is typically performed by LC-MS and HPLC.

- Purification is achieved by silica gel chromatography or preparative reverse-phase HPLC using gradients of acetonitrile and aqueous trifluoroacetic acid.

- Characterization includes ^1H NMR, mass spectrometry (ESI-MS), and TLC to confirm purity and identity.

Research Findings and Notes

- The use of triethylamine and HATU in DMF is a common and efficient method for amide bond formation involving (5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.

- Reaction times vary from 2 to 16 hours depending on the step and reagent.

- The presence of trifluoromethyl groups enhances the compound’s chemical stability and influences reactivity.

- Metal salt scavengers in cyanohydrin reduction improve the safety profile by binding released cyanide ions.

- The hydrochloride salt form improves compound handling, stability, and solubility for downstream applications.

化学反应分析

Types of Reactions

(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced further to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Research

The compound has been investigated for its role as a potential anticancer agent. Studies have shown that pyrimidine derivatives can inhibit specific cancer pathways. For instance, the inhibition of embryonic ectoderm development (EED) has emerged as a promising therapeutic strategy for cancer treatment. Compounds similar to (5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride have demonstrated high binding affinity to EED, indicating potential use in designing novel anticancer drugs .

Antimycobacterial Activity

Research has highlighted the efficacy of pyrimidine derivatives in combating Mycobacterium tuberculosis. A study on pyrazolo[1,5-a]pyrimidines indicated that similar compounds could inhibit ATP synthase in mycobacteria, suggesting that this compound could be explored for its antimycobacterial properties .

Agricultural Applications

Agrochemicals

The unique trifluoromethyl group in this compound enhances its biological activity and stability, making it suitable for developing agrochemicals. It can be utilized in the synthesis of herbicides or fungicides that target specific plant pathogens or weeds, thereby improving crop yield and health.

Material Science

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing polymers with specialized properties. Its trifluoromethyl group contributes to enhanced thermal stability and chemical resistance, which are desirable traits in various industrial applications.

Data Table: Summary of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Targeting EED pathways for cancer therapy |

| Antimycobacterial agents | Inhibition of Mycobacterium tuberculosis | |

| Agricultural Science | Synthesis of agrochemicals | Improved crop protection against pests and diseases |

| Material Science | Polymer synthesis | Enhanced thermal stability and chemical resistance |

Case Studies

- EED Inhibition Study : A study published in 2020 demonstrated that compounds with similar structures to this compound exhibited potent inhibition of EED, with IC50 values significantly lower than existing therapies .

- Antimycobacterial Activity Research : Another research effort focused on the structure-activity relationship of pyrazolo[1,5-a]pyrimidines revealed promising results against Mycobacterium tuberculosis, indicating that modifications similar to those found in this compound could enhance efficacy against drug-resistant strains .

- Agrochemical Development : Preliminary studies on trifluoromethyl-substituted pyrimidines have shown their potential as effective herbicides, leading to ongoing research into their application in sustainable agriculture practices.

作用机制

The mechanism of action of (5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to various biological targets, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The compound is compared to analogs with variations in:

- Heterocyclic core (pyrimidine vs. pyridine, thiophene).

- Substituents (halogens, methyl groups, trifluoromethyl).

- Salt forms (mono- vs. dihydrochloride).

Table 1: Structural and Physicochemical Comparison

*Theoretical values inferred from analogs.

Electronic and Reactivity Profiles

生物活性

(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride, with the chemical formula C7H8ClF3N2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, influencing their interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the compound's bioavailability and efficacy.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, studies indicate that similar pyrimidine derivatives can act as inhibitors of kinases, which play a vital role in cell signaling and proliferation.

- Antiviral Activity : Preliminary research suggests potential antiviral properties against various viruses, including influenza and herpes simplex virus. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can significantly affect antiviral potency.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

Several studies have highlighted the efficacy of this compound and its analogs in various therapeutic contexts:

- Antiparasitic Activity : In a study involving Plasmodium falciparum, derivatives of pyrimidine demonstrated significant inhibition of parasite growth, with some compounds achieving IC50 values as low as 12 µM. This suggests a promising avenue for developing antimalarial therapies based on this scaffold .

- Antiviral Properties : Research on antiviral compounds showed that derivatives containing the trifluoromethyl group exhibited potent activity against the influenza virus with IC50 values in the low nanomolar range. This highlights the potential for developing new antiviral agents targeting influenza and possibly other viral infections .

- Inhibition of Mycobacterial Growth : Compounds structurally related to (5-(Trifluoromethyl)pyrimidin-2-yl)methanamine were evaluated for their ability to inhibit Mycobacterium tuberculosis ATP synthase, showing promising results with MIC values ranging from 0.2 to 1.5 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。